molecular formula C18H34O5Si2 B091515 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane CAS No. 18547-93-8

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

Cat. No. B091515
CAS RN: 18547-93-8
M. Wt: 386.6 g/mol
InChI Key: ZIFLDVXQTMSDJE-UHFFFAOYSA-N
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Description

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (BMPMS) is a silicon-containing monomer that has been studied for its potential in creating new resin materials with improved properties. It is often copolymerized with methyl methacrylate (MMA) to enhance certain characteristics such as water sorption, water solubility, and solvent resistance .

Synthesis Analysis

The synthesis of BMPMS-based materials involves various chemical reactions and conditions. For instance, BMPMS has been copolymerized with MMA using gamma irradiation to create crosslinked polymers with varying mole fractions of the silicon-containing monomer . Another study involved the equilibrium copolymerization of octamethyl cyclotetrasiloxane (D4) with a derivative of BMPMS, optimizing conditions such as reaction temperature, time, and catalyst type to achieve the highest conversion rate . Additionally, BMPMS derivatives have been synthesized through a multi-step process involving hydrosilylation, methoxylation, and equilibrium reactions to prepare waterborne polyurethanes with improved performance .

Molecular Structure Analysis

The molecular structure of BMPMS and its derivatives has been confirmed using various spectroscopic techniques. For example, 1H NMR, IR, UV, and elemental analysis have been used to confirm the chemical structures of BMPMS-based liquid crystalline compounds . Similarly, FTIR and NMR spectral techniques have characterized the structures of BMPMS-containing dicarboxylic acids and their derivatives, revealing the formation of supramolecular structures .

Chemical Reactions Analysis

BMPMS and its derivatives undergo various chemical reactions to form new materials with unique properties. For instance, BMPMS has been used to synthesize UV-curable prepolymers, which exhibit excellent photosensitivity and thermal stability upon UV curing . The reaction of BMPMS with amino compounds has also been explored to obtain novel organofunctional disiloxanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of BMPMS-based materials have been extensively studied. Copolymers of BMPMS and MMA have shown improved water sorption and solvent resistance with increasing BMPMS content, while water solubility remained constant . The phase behavior of BMPMS-based liquid crystalline compounds has been investigated, with most compounds exhibiting liquid crystalline phase transition temperatures . The thermal and mechanical properties of UV-cured BMPMS prepolymers have been characterized, demonstrating high thermal stability and satisfactory mechanical strength .

Scientific Research Applications

  • Waterborne Polyurethane Improvement : A study by Zhu et al. (2005) focused on preparing waterborne polyurethane with enhanced performance using bis(methyoxyl hydroxyl)-functionalized polysiloxanes derived from 1,3-bis(glycidoxypropyl)tetramethyldisiloxane and subsequent compounds (Zhu et al., 2005).

  • Resin Material Properties : Aoyagi et al. (2012) evaluated a new resin material consisting of 1,3-bis(3-methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane (BMPMS) and methyl methacrylate (MMA), examining properties like water sorption, solubility, and solvent resistance (Aoyagi, Umemoto, & Kurata, 2012).

  • Structural Characterization and Properties Evaluation : Nistor et al. (2012) performed a thorough characterization of 1,3-Bis(3-ammonium-propyl)tetramethyldisiloxane sulfate, revealing its potential for surface activity due to its hydrophobic and hydrophilic groups (Nistor, Soroceanu, Shova, & Cazacu, 2012).

  • Synthesis of Siloxane-Containing Dicarboxylic Acid and Derivatives : Zaltariov et al. (2014) explored the creation of a siloxane-containing dicarboxylic acid and its derivatives, highlighting their potential in the formation of supramolecular structures with copper complexes (Zaltariov et al., 2014).

  • Epoxy Resins with Improved Properties : Tao et al. (2007) synthesized a novel imide ring and siloxane-containing cycloaliphatic epoxy compound from 1,3-bis(3-aminopropyl)tetramethyldisiloxane, demonstrating improved mechanical, dielectric properties, and reduced water absorption in the resultant epoxy resins (Tao, Yang, Chen, & Fan, 2007).

  • Zwitterionic Siloxane Compounds : Bargan et al. (2020) explored the synthesis, structural characterization, and properties of zwitterionic siloxane compounds, focusing on their aggregation ability and sorption capacity (Bargan, Cazacu, Dascalu, Macsim, Soroceanu, & Macsim, 2020).

Safety And Hazards

The substance is irritating to eyes and skin . Personal protective equipment such as protective gloves and goggles should be worn when in contact . Inhalation of its vapor should be avoided, and it should be used in a well-ventilated place . It may cause irritation to the respiratory tract . Overexposure may cause cough, headache, and nausea . It may also cause skin irritation and serious eye irritation .

Future Directions

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be used as a starting material to synthesize functional poly(siloxane amine)s via an amine-epoxy click polymerization for material and biological applications . It can also be used to prepare polymer electrolyte membranes (PEM) for fuel cell applications .

properties

IUPAC Name

3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFLDVXQTMSDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10939973
Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Molecular Weight

386.6 g/mol
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Physical Description

Liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane
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Product Name

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

CAS RN

18547-93-8
Record name 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate)
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester
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Record name 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester
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Record name (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate)
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Record name (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
DS Kim, J Suriboot, CC Shih, A Cwiklik… - Rapid Prototyping …, 2020 - emerald.com
Purpose This paper aims to investigate the printability of photocurable PDMS with digital light processing (DLP) in terms of dimensional accuracy, mechanical properties, isotropy and …
Number of citations: 9 www.emerald.com
M Colburn, A Grot, MN Amistoso… - Emerging …, 2000 - spiedigitallibrary.org
Step and Flash Imprint Lithography (SFIL) is an alternative to photolithography that efficiently generates high aspect-ratio, sub-micron patterns in resist materials. Other imprint …
Number of citations: 167 www.spiedigitallibrary.org
M Colburn, A Grot, BJ Choi, M Amistoso… - Journal of Vacuum …, 2001 - pubs.aip.org
Step and flash imprint lithography (SFIL) is a technique that has the potential to replace photolithography for patterning resist with sub-100 nm features. SFIL is a low cost, high …
Number of citations: 85 pubs.aip.org
T Takanokura, M Kurashige, K Ishida… - Emerging Liquid …, 2011 - spiedigitallibrary.org
Holographic polymer dispersed liquid crystal (HPDLC) has a feature that can control diffraction of light by applying electric field. HPDLC can be used for optical elements such as an …
Number of citations: 3 www.spiedigitallibrary.org
O Rheingans, N Hugenberg, JR Harris, K Fischer… - …, 2000 - ACS Publications
Novel short chain α,ω-heterotelechelic amphiphilic poly(dimethylsiloxane)-b-poly(ethylene oxide) diblock copolymers (PDMS−PEO) with total molecular weights below 10 000 g/mol are …
Number of citations: 104 pubs.acs.org
DJ Resnick, WJ Dauksher, D Mancini… - Journal of Micro …, 2002 - spiedigitallibrary.org
Step and flash imprint lithography (SFIL) is an attractive method for printing sub-100 nm geometries. Relative to other imprinting processes SFIL has the advantage that the template is …
Number of citations: 133 www.spiedigitallibrary.org
DSD Kim, J Suriboot, MA Grunlan, BL Tai - Additive Manufacturing, 2019 - Elsevier
Vat photopolymerization (VP) of silicone can produce better finish and higher resolution than the conventional extrusion-based method. One challenge in the current bottom-up VP …
Number of citations: 18 www.sciencedirect.com
MT Frassica, SK Jones, J Suriboot, AS Arabiyat… - …, 2020 - ACS Publications
In a material-guided approach, instructive scaffolds that leverage potent chemistries may efficiently promote bone regeneration. A siloxane macromer has been previously shown to …
Number of citations: 11 pubs.acs.org
F Uhlig, HC Marsmann - … : Silanes and Silicones. A Survey of …, 2014 - researchgate.net
Silicon is in many respects one of the more important elements in both nature and chemistry. On one hand silicates constitute the main material of the earth’s crust, and on the other …
Number of citations: 55 www.researchgate.net
FO Beltran, AS Arabiyat, RA Culibrk, DJ Yeisley… - Polymer, 2023 - Elsevier
“Self-fitting” shape memory polymer (SMP) scaffolds based on poly(ε-caprolactone) diacrylate (PCL-DA) have the potential to improve healing of irregular bone defects due to their …
Number of citations: 0 www.sciencedirect.com

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